molecular formula C10H14N2O6 B583963 [2'-13C]ribothymidine CAS No. 478510-98-4

[2'-13C]ribothymidine

Cat. No.: B583963
CAS No.: 478510-98-4
M. Wt: 259.222
InChI Key: DWRXFEITVBNRMK-FOMPHFHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2’-13C]ribothymidine is a labeled nucleoside analog where the carbon-13 isotope is incorporated at the 2’ position of the ribose sugar. This compound is a derivative of ribothymidine, a naturally occurring nucleoside found in transfer RNA (tRNA). The incorporation of the carbon-13 isotope makes it useful for various scientific research applications, particularly in the fields of biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2’-13C]ribothymidine typically involves the incorporation of the carbon-13 isotope into the ribose sugar, followed by the attachment of the thymine base. One common method involves the use of labeled ribose precursors, which are chemically synthesized to include the carbon-13 isotope at the desired position. The labeled ribose is then coupled with thymine through a series of glycosylation reactions to form [2’-13C]ribothymidine .

Industrial Production Methods

Industrial production of [2’-13C]ribothymidine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure the consistent incorporation of the carbon-13 isotope. The final product is purified using chromatographic techniques to achieve the desired level of isotopic enrichment and chemical purity .

Chemical Reactions Analysis

Types of Reactions

[2’-13C]ribothymidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective modification of the desired functional groups .

Major Products Formed

The major products formed from these reactions include various ribothymidine derivatives with modified chemical properties, which can be used for further biochemical studies or as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

[2’-13C]ribothymidine has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids.

    Biology: Employed in metabolic labeling experiments to track the incorporation of nucleosides into RNA and DNA.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of cancer and viral infections.

    Industry: Applied in the production of labeled compounds for pharmaceutical research and development.

Mechanism of Action

The mechanism of action of [2’-13C]ribothymidine involves its incorporation into nucleic acids, where it can be used to study the structure and function of RNA and DNA. The carbon-13 isotope provides a unique spectroscopic signature that allows researchers to track the compound’s incorporation and interactions within biological systems. Molecular targets include various enzymes involved in nucleic acid metabolism, such as polymerases and nucleases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2’-13C]ribothymidine lies in its isotopic labeling, which provides distinct advantages for spectroscopic studies and metabolic labeling experiments. The incorporation of the carbon-13 isotope allows for precise tracking and analysis of nucleic acid dynamics, making it a valuable tool in both basic and applied research .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRXFEITVBNRMK-FOMPHFHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[13C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.